molecular formula C16H15ClN2O2S B5716445 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide

Cat. No. B5716445
M. Wt: 334.8 g/mol
InChI Key: CUWQUTOABKSRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTH is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to exhibit antitumor and anti-inflammatory effects.

Mechanism of Action

CPTH exerts its effects by inhibiting the activity of histone acetyltransferase (N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide), an enzyme that catalyzes the acetylation of histone proteins. This inhibition leads to the suppression of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPTH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress tumor cell proliferation. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPTH is its potent inhibitory activity against N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, which makes it an attractive candidate for therapeutic applications. However, one of the limitations of CPTH is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CPTH. One potential direction is the development of more potent and selective inhibitors of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide activity. Another direction is the investigation of the potential therapeutic applications of CPTH in other diseases, such as neurodegenerative disorders. Additionally, the development of more efficient synthetic routes for CPTH could lead to its broader use in scientific research.

Synthesis Methods

The synthesis of CPTH involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the intermediate 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form CPTH.

Scientific Research Applications

CPTH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CPTH has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor cell proliferation. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-14-9-3-11(4-10-14)15(20)19-16(22)18-13-7-5-12(17)6-8-13/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWQUTOABKSRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)carbamothioyl]-4-ethoxybenzamide

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